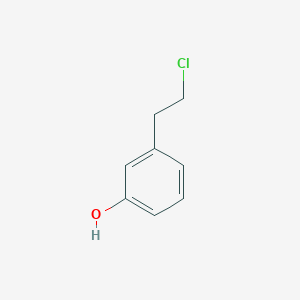

3-(2-Chloroethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

3-(2-chloroethyl)phenol |

InChI |

InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |

InChI Key |

GRXBETHKDHEATN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethyl)phenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 3-(2-chloroethyl)phenol, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available raw material, phenol (B47542). The synthesis involves a multi-step process encompassing acylation, reduction, and chlorination. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The synthesis of this compound from phenol is not a direct transformation and requires a sequence of reactions to introduce the chloroethyl group at the meta-position of the phenolic ring. A direct Friedel-Crafts acylation or alkylation of phenol is challenging due to the high reactivity of the phenol ring, leading to multiple substitutions and a mixture of ortho and para isomers. The Fries rearrangement of phenyl acetate, a common method for producing hydroxyacetophenones, also favors the formation of ortho and para isomers.

Therefore, a more strategic approach is necessary to achieve the desired meta-substitution. The proposed and most viable synthetic route involves the following three key steps:

-

Synthesis of 3-Hydroxyacetophenone: This intermediate is synthesized from phenol in a two-step process involving the sulfonation of acetophenone (B1666503) (derived from phenol) followed by alkaline hydrolysis. This method directs the substitution to the meta position.

-

Reduction of 3-Hydroxyacetophenone: The ketonic group of 3-hydroxyacetophenone is selectively reduced to a hydroxyl group to yield 3-hydroxyphenylethanol.

-

Chlorination of 3-Hydroxyphenylethanol: The final step involves the conversion of the primary alcohol in 3-hydroxyphenylethanol to a chloro group to afford the target molecule, this compound.

This synthetic pathway is illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for the preparation of this compound from phenol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference.

Step 1: Synthesis of 3-Hydroxyacetophenone

As direct meta-acylation of phenol is not feasible, an indirect route starting from acetophenone is employed. Acetophenone can be synthesized from phenol through various established methods, such as the Friedel-Crafts acylation of benzene (B151609) (derived from phenol) with acetyl chloride.

This step introduces a sulfonic acid group at the meta position of acetophenone.

Reaction:

Acetophenone is reacted with concentrated sulfuric acid to yield 3-sulfonic acetophenone.

Experimental Protocol: [1]

-

In a reaction vessel, add concentrated sulfuric acid.

-

Cool the sulfuric acid to a temperature between -5°C and 0°C.

-

Slowly add acetophenone dropwise to the cooled sulfuric acid while maintaining the temperature.

-

After the addition is complete, continue stirring the mixture at -5°C to 0°C for 20-40 minutes.

-

Gradually raise the temperature of the reaction mixture to 55-65°C and continue the reaction for 18-22 hours.

-

After the reaction is complete, slowly pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration and wash it with water to obtain 3-sulfonic acetophenone.

The sulfonic acid group is replaced by a hydroxyl group through alkaline fusion.

Reaction:

3-Sulfonic acetophenone is treated with a strong base at high temperature to yield 3-hydroxyacetophenone.

-

Add the 3-sulfonic acetophenone obtained in the previous step to an alkaline solution (e.g., 5 M potassium hydroxide (B78521) solution).

-

Heat the mixture until the solid dissolves and then continue heating at 95-105°C for 28-32 hours.[1]

-

Cool the reaction mixture to 8-12°C.[1]

-

Acidify the solution by dropwise addition of concentrated hydrochloric acid to a pH of 4.8-5.2 to precipitate the product.[1]

-

Filter the solid, wash with cold water, and dry to obtain 3-hydroxyacetophenone.

-

The crude product can be further purified by recrystallization from a suitable solvent like a water-ethanol mixture.[3]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Sulfonation | ||

| Yield of 3-sulfonic acetophenone | 65% | [1] |

| Alkaline Hydrolysis | ||

| Yield of 3-hydroxyacetophenone | 80% | [2] |

| Overall Yield (from acetophenone) | ~52% | Calculated |

Step 2: Reduction of 3-Hydroxyacetophenone to 3-Hydroxyphenylethanol

The carbonyl group of 3-hydroxyacetophenone is selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for this transformation.[4][5]

Reaction:

3-Hydroxyacetophenone is reduced with sodium borohydride in an alcoholic solvent to produce 3-hydroxyphenylethanol.

Experimental Protocol: (Adapted from general procedures for NaBH₄ reduction of ketones)[4][5]

-

In a round-bottom flask, dissolve 3-hydroxyacetophenone in a suitable alcoholic solvent such as methanol (B129727) or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C. An excess of NaBH₄ is typically used.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxyphenylethanol.

-

The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Reduction | ||

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4][5] |

| Typical Yield | High (specific data for this substrate not found, but generally >90% for similar reductions) | General Knowledge |

Step 3: Chlorination of 3-Hydroxyphenylethanol to this compound

The final step is the conversion of the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). This reaction typically proceeds via an Sₙ2 mechanism, especially when a base like pyridine (B92270) is used.[6][7]

Reaction:

3-Hydroxyphenylethanol reacts with thionyl chloride to form this compound.

Experimental Protocol: (Adapted from general procedures for the chlorination of alcohols with SOCl₂)[6][8]

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-hydroxyphenylethanol.

-

Dissolve the alcohol in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or toluene. A small amount of a base like pyridine can be added to scavenge the HCl produced.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Step 3:

| Parameter | Value | Reference |

| Chlorination | ||

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [6][7] |

| Typical Yield | Good to excellent (specific data for this substrate not found, but generally high for primary alcohols) | General Knowledge |

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of each reaction step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Sulfonation and Alkaline Hydrolysis

The sulfonation of acetophenone is an electrophilic aromatic substitution reaction. The acetyl group is a meta-directing deactivator, thus favoring the substitution of the sulfonic acid group at the meta position. The subsequent alkaline hydrolysis proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces the sulfonate group.

Reduction with Sodium Borohydride

The reduction of the ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (e.g., ethanol) to give the alcohol.

Figure 2: Simplified mechanism of the reduction of a ketone with sodium borohydride.

Chlorination with Thionyl Chloride

The chlorination of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a good leaving group. In the presence of a base like pyridine, the chloride ion acts as a nucleophile and attacks the carbon bearing the chlorosulfite group in an Sₙ2 fashion, leading to inversion of configuration (though not relevant for this achiral molecule).

Figure 3: Simplified mechanism for the chlorination of an alcohol with thionyl chloride.

Conclusion

The synthesis of this compound from phenol is a multi-step process that can be achieved with good overall yield by employing a strategic synthetic route. The key to success lies in the careful control of reaction conditions at each step, particularly in the initial synthesis of the meta-substituted intermediate, 3-hydroxyacetophenone. The subsequent reduction and chlorination steps are relatively straightforward transformations. This guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to synthesize this important chemical intermediate. Further optimization of reaction conditions for each step may lead to improved yields and purity of the final product.

References

- 1. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. reactionweb.io [reactionweb.io]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. orgosolver.com [orgosolver.com]

In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Chloroethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethyl)phenol is an aromatic organic compound with the chemical formula C₈H₉ClO.[1] It belongs to the class of chloroethylphenols and is characterized by a phenol (B47542) group substituted with a 2-chloroethyl group at the meta position.[2] This compound and its isomers are of interest in medicinal chemistry and drug development due to their structural similarities to biologically active molecules and their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of both a hydroxyl group and a reactive chloroethyl substituent imparts a unique combination of chemical properties that influence its biological activity, including potential antioxidant and cytotoxic effects.[2] Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing analytical methods.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Estimated: 1-5 g/L | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.5 (Computed, XLogP3) | [1] |

| pKa | Data not available |

The computed octanol-water partition coefficient (logP) of 2.5 indicates that this compound has moderate lipophilicity.[1][2] This property is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The moderate lipophilicity suggests that it may be able to cross biological membranes. The estimated water solubility of 1-5 g/L is influenced by the hydrophilic phenolic hydroxyl group, which can participate in hydrogen bonding with water, and the hydrophobic chloroethyl group.[2]

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline standard methodologies that can be employed.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification. A sharp melting range typically indicates a pure compound.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

Protocol: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser and is collected in the receiving flask.

-

Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Water Solubility Determination

Water solubility is a critical parameter that affects a compound's bioavailability and formulation.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.

-

Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

-

Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant and is added in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the phenolic protons have been neutralized by the base.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of chlorophenols is known to exhibit various biological effects.

Cytotoxicity and Oxidative Stress

Chlorophenols have been shown to induce cytotoxic effects in various cell lines.[3] This toxicity is often associated with the induction of oxidative stress, leading to the overproduction of reactive oxygen species (ROS).[4] ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.

Uncoupling of Oxidative Phosphorylation

A key mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[5][6][7][8] This process disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in oxygen consumption. The uncoupling activity of chlorophenols is generally correlated with the degree of chlorination.[6]

Modulation of Signaling Pathways

Phenolic compounds, in general, have been shown to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][10][11][12] These pathways are critical regulators of cellular processes such as inflammation, cell proliferation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, including cancer. While direct evidence for this compound is lacking, its phenolic structure suggests the potential to interact with these signaling cascades.

References

- 1. This compound | C8H9ClO | CID 44298534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oligonol Ameliorates CCl₄-Induced Liver Injury in Rats via the NF-Kappa B and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of 3-(2-Chloroethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(2-Chloroethyl)phenol

This compound is an organic compound featuring a phenol (B47542) ring substituted with a 2-chloroethyl group at the meta position. Its chemical structure, possessing both a hydrophilic hydroxyl (-OH) group and a lipophilic chloroethyl-substituted aromatic ring, suggests a nuanced solubility profile across various solvents. The computed XLogP3 value of 2.5 indicates moderate lipophilicity.[1] Understanding its solubility is crucial for applications in medicinal chemistry, process development, and formulation science.

Expected Solubility Profile

The solubility of this compound is dictated by the balance between its polar phenolic hydroxyl group, capable of hydrogen bonding, and its largely nonpolar chloro-alkylated benzene (B151609) ring.[2][3][4] Based on the general principles of solubility for phenolic compounds, the following trends are anticipated.[3][4][5][6]

Table 1: Expected Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The hydroxyl group can form hydrogen bonds with water, but the hydrophobic aryl and chloroethyl groups limit solubility.[4] The solubility of phenol in water is moderate, and the addition of the chloroethyl group is expected to decrease aqueous solubility.[3] |

| Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl group. Its ethyl group also interacts well with the nonpolar part of the molecule. Phenol is known to be soluble in ethanol.[5] | |

| Methanol (B129727) | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar moieties of the molecule. Phenolic compounds generally show good solubility in lower alcohols.[7] | |

| Polar Aprotic | Acetone | High | Acetone's carbonyl oxygen can act as a hydrogen bond acceptor for the phenolic proton. It is a good solvent for many organic compounds, including phenols.[5] |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that is expected to be a good solvent for this compound, a common characteristic for many phenolic compounds.[7] | |

| Nonpolar | Toluene (B28343) | Moderate | The aromatic ring of toluene can interact with the benzene ring of this compound via van der Waals forces. However, the polarity of the hydroxyl group may limit very high solubility. |

| Hexane (B92381) | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl group, leading to poor solubility. | |

| Dichloromethane (DCM) | High | DCM is a solvent of intermediate polarity that can effectively solvate a wide range of organic molecules. It is expected to be a good solvent for this compound. | |

| Diethyl Ether | High | The oxygen atom in diethyl ether can act as a hydrogen bond acceptor, and its alkyl groups can interact with the nonpolar regions of the solute. Phenol is soluble in diethyl ether.[5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method.[7][8][9]

3.1. Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade solvents as listed in Table 1.

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter (for aqueous solutions)

-

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K or 310.15 K).

-

Agitate the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended for phenolic compounds. Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) to remove any undissolved solid particles.

-

Dilute the clear filtrate with a known volume of the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated analytical range.

-

3.3. Analysis

-

Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, mol/L, or as a mole fraction.

-

-

Solid Phase Analysis: It is good practice to analyze the solid phase before and after the solubility experiment using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to check for any changes in the crystalline form of the compound.[8]

-

Statistical Analysis: All experiments should be performed in triplicate, and the results should be reported as the mean ± standard deviation.[10]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While experimental data for the solubility of this compound is not currently published, its molecular structure allows for informed predictions of its behavior in various solvent systems. It is expected to be highly soluble in polar organic solvents and less soluble in water and nonpolar hydrocarbons. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility profile, a critical step in the development and application of this compound.

References

- 1. This compound | C8H9ClO | CID 44298534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. byjus.com [byjus.com]

- 5. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 3-(2-Chloroethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(2-Chloroethyl)phenol is a substituted aromatic compound with the molecular formula C₈H₉ClO.[1][2] Its structure, featuring a phenol (B47542) group and a chloroethyl substituent, suggests potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of the hydroxyl and chloroethyl functional groups imparts specific electronic and reactive characteristics that are of significant interest in drug design and development. Understanding the three-dimensional structure, electronic properties, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties with a high degree of accuracy.[3][4] These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors that govern the behavior of a molecule. When coupled with experimental techniques such as Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, a comprehensive and validated understanding of the molecule's characteristics can be achieved.[3]

This guide details the standard computational and experimental protocols that would be employed in a thorough study of this compound. It further presents illustrative quantitative data, derived from established principles and data from analogous compounds, to provide a clear picture of the expected results.

Methodologies

Computational Details: A Standard Protocol

The quantum chemical calculations for this compound would be performed using a widely accepted and validated methodology, such as Density Functional Theory (DFT). The following protocol is recommended:

-

Software: Gaussian 09 or a similar quantum chemistry software package would be utilized for all calculations.[5]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving accurate results for both geometric and electronic properties. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the oxygen and chlorine atoms, while the polarization functions (d,p) allow for a more flexible description of the electron density distribution.[3][6]

-

Geometry Optimization: A full geometry optimization of the this compound molecule would be performed in the gas phase to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true minimum on the potential energy surface has been located.[7]

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation would be carried out at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[8]

-

Electronic Property Calculations: Based on the optimized geometry, various electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other quantum chemical descriptors such as electronegativity, chemical hardness, and softness. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions and charge distribution.[3]

-

NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the 1H and 13C NMR chemical shifts.[9] Tetramethylsilane (TMS) would be used as the reference standard for theoretical calculations.

Experimental Protocols

To validate the computational results, a series of experimental investigations would be necessary.

-

Synthesis and Purification: this compound would be synthesized using an appropriate synthetic route, such as the reaction of phenol with 2-chloroethanol (B45725) in the presence of a suitable catalyst. The crude product would then be purified using techniques like column chromatography or recrystallization to obtain a high-purity sample for analysis.

-

FT-IR Spectroscopy: The FT-IR spectrum of the purified compound would be recorded in the range of 4000-400 cm⁻¹. This would allow for the identification of the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the phenol group, the C-Cl stretch of the chloroethyl group, and the various vibrations of the aromatic ring.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol (B145695) or methanol) to determine the electronic transitions of the molecule. The wavelength of maximum absorption (λmax) provides information about the electronic structure and conjugation within the molecule.

-

NMR Spectroscopy: 1H and 13C NMR spectra would be recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration values, and coupling patterns would be used to confirm the molecular structure and assign the signals to the specific protons and carbons in the molecule. A D₂O exchange experiment can be performed to confirm the assignment of the phenolic -OH proton signal.[10][11]

Illustrative Results and Discussion

The following sections present hypothetical yet scientifically plausible data for this compound, based on the known properties of related compounds.

Molecular Geometry

The optimized molecular geometry of this compound would provide key information about its bond lengths and angles.

| Parameter | Illustrative Calculated Value |

| Bond Lengths (Å) | |

| O-H | 0.965 |

| C-O | 1.368 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-C (ethyl) | 1.520 |

| C-Cl | 1.805 |

| **Bond Angles (°) ** | |

| C-O-H | 109.5 |

| C-C-O | 119.8 |

| C-C-C (aromatic) | 119.0 - 121.0 |

| C-C-Cl | 110.2 |

Vibrational Analysis

The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum to provide a detailed assignment of the vibrational modes.

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | **Expected Experimental Frequency (cm⁻¹) ** |

| O-H stretch | 3650 | 3300-3400 (broad) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-O stretch | 1250 | 1260-1200 |

| C-Cl stretch | 750 | 800-600 |

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and electronic transitions.

| Property | Illustrative Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Energy Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Chemical Softness (S) | 0.35 eV⁻¹ |

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

NMR Spectral Analysis

The calculated NMR chemical shifts would aid in the assignment of the experimental NMR spectra.

| Proton (¹H) | Illustrative Calculated Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |

| -OH | 5.5 | 4.0-7.0 (broad singlet) |

| Aromatic-H | 6.8 - 7.3 | 6.5 - 7.5 (multiplets) |

| -CH₂- (adjacent to ring) | 2.9 | 2.8 - 3.1 (triplet) |

| -CH₂-Cl | 3.7 | 3.6 - 3.9 (triplet) |

| Carbon (¹³C) | Illustrative Calculated Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |

| C-OH | 155 | 150-160 |

| Aromatic-C | 115 - 130 | 110 - 140 |

| -CH₂- (adjacent to ring) | 38 | 35-45 |

| -CH₂-Cl | 45 | 40-50 |

Visualization of Workflows

To effectively manage and conceptualize the research process, workflow diagrams are invaluable.

Caption: A typical workflow for quantum chemical calculations.

Caption: A logical workflow for combined computational and experimental research.[7][12]

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical and experimental characterization of this compound. While specific published data for this molecule is sparse, the methodologies and illustrative results presented herein provide a robust framework for future research. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set is recommended for accurate computational analysis. The validation of these theoretical findings with experimental data from FT-IR, UV-Vis, and NMR spectroscopy is crucial for a complete understanding of the molecule's properties. The integrated workflow presented in this guide emphasizes the synergy between computational and experimental techniques, which is essential for accelerating research and development in fields such as drug discovery and materials science. This document serves as a valuable resource for scientists and researchers embarking on the study of this compound and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical parameters predict phenol derivatives' MIC. [wisdomlib.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Analysis of vibrational spectra of chlorotoluene based on density function theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chloroethyl)phenol: Physicochemical Properties, Synthesis, and a General Protocol for Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-(2-Chloroethyl)phenol, a molecule of interest in pharmaceutical and agrochemical research. Due to the current unavailability of experimental crystal structure data in public databases, this document focuses on the known physicochemical properties, synthesis methodologies, and potential biological relevance of the compound. Furthermore, a detailed, generalized protocol for the crystal structure analysis of small organic molecules via single-crystal X-ray diffraction is presented to serve as a practical guide for researchers in the field.

Introduction to this compound

This compound is an organic compound featuring a phenol (B47542) ring substituted with a 2-chloroethyl group at the meta position.[1] Its chemical structure combines the reactivity of a phenol with the alkylating potential of a chloroethyl group, making it a versatile intermediate in organic synthesis.[1] This compound and its isomers are of interest for their potential applications in the development of novel therapeutic agents and agrochemicals.[1]

Note on Crystal Structure: As of the date of this publication, a comprehensive search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), has yielded no publicly available experimental single-crystal X-ray diffraction data for this compound. Therefore, this guide will focus on its known properties and the general methodology for crystal structure determination.

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is presented below. The majority of these data are computationally derived.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | PubChem[2][3] |

| Molecular Weight | 156.61 g/mol | PubChem[2][3] |

| IUPAC Name | This compound | PubChem[2][3] |

| Canonical SMILES | C1=CC(=CC(=C1)O)CCCl | PubChem[2][3] |

| InChI Key | GRXBETHKDHEATN-UHFFFAOYSA-N | PubChem[2][3] |

| Computed XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.

General Synthesis Methodologies

| Synthesis Method | Description |

| Direct Chlorination | This method involves the reaction of phenol with a 2-chloroethylating agent, such as 2-chloroethyl chloride, in the presence of a base.[1] |

| Nucleophilic Substitution | Phenol can be reacted with 2-chloroethylamine (B1212225) under appropriate conditions to yield this compound.[1] |

| Condensation Reactions | The compound can also be synthesized through condensation reactions that involve phenolic compounds and derivatives of chloroethane.[1] |

A generalized workflow for the synthesis and purification of a phenol derivative like this compound is illustrated in the diagram below.

Potential Biological Significance

While specific biological signaling pathways for this compound are not extensively documented, its structural motifs suggest potential areas of biological activity. Phenolic compounds are known for their antioxidant properties, and the presence of a reactive chloroethyl group can confer cytotoxic or other pharmacological activities.[1] Compounds containing a chloroethyl group are often investigated for their potential as anticancer agents.[1]

The diagram below illustrates the logical relationship between the chemical structure of this compound and its potential biological activities.

Experimental Protocol for Crystal Structure Analysis

The following is a generalized experimental protocol for the determination of the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction. This protocol is intended as a guide and may require optimization for specific compounds.

Crystallization

The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure.[2][3]

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

-

Crystallization Method:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound. Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Data Collection

-

Crystal Mounting: Mount a single crystal on a goniometer head.

-

X-ray Diffraction: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. The cold stream helps to protect the crystal from radiation damage and improves the quality of the diffraction data.

-

Data Acquisition: An intense, monochromatic X-ray beam is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each compound will produce a unique diffraction pattern.[2]

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction and Scaling: The intensities of the diffraction spots are measured, corrected for experimental factors, and scaled.

-

Structure Solution: The phases of the diffracted X-rays are determined. For small molecules, direct methods are typically used to solve the phase problem.[2] This yields an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

The overall workflow for crystal structure determination is depicted in the following diagram.

Conclusion

This compound remains a compound of interest for further investigation, particularly concerning its biological activities. While experimental crystal structure data is not currently available, this guide provides a foundation of its known chemical properties and synthesis. The included generalized protocol for crystal structure analysis offers a roadmap for researchers seeking to elucidate the three-dimensional structure of this and other small organic molecules, a critical step in understanding structure-function relationships and in the rational design of new chemical entities.

References

3-(2-Chloroethyl)phenol CAS number and chemical identifiers

An In-depth Technical Guide to 3-(2-Chloroethyl)phenol

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, potential synthesis routes, and described chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

This compound is an aromatic organic compound characterized by a phenol (B47542) group substituted with a 2-chloroethyl group at the meta position.[1] Its chemical structure lends it to a variety of chemical reactions and potential biological activities.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value |

| CAS Number | 168912-61-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)O)CCCl |

| InChI | InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |

| InChIKey | GRXBETHKDHEATN-UHFFFAOYSA-N |

| PubChem CID | 44298534 |

Physicochemical Properties

A compilation of computed physicochemical properties is presented in the following table. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 156.0341926 |

| Topological Polar Surface Area | 20.2 Ų |

Synthesis and Reactivity

Potential Synthesis Pathways

The synthesis of this compound could potentially be achieved through methods such as the Friedel-Crafts acylation of phenol followed by reduction and chlorination, or via the reaction of a suitable phenethyl alcohol derivative.

References

The Industrial Potential of 3-(2-Chloroethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(2-Chloroethyl)phenol, a substituted phenolic compound with the chemical formula C₈H₉ClO, stands as a versatile intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both a reactive chloroethyl group and a phenolic hydroxyl moiety, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of its potential industrial applications, detailing plausible synthetic pathways and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of industrial processes.

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 168912-61-6 |

| Appearance | Not explicitly documented, likely a solid or oil |

| XLogP3 | 2.5 |

Table 1: Physicochemical Properties of this compound [1]

Synthesis of this compound

While specific industrial synthesis protocols for this compound are not widely published, a plausible and efficient laboratory-scale synthesis can be derived from the chlorination of 3-hydroxyphenethyl alcohol. This method offers a direct route to the target molecule.

Experimental Protocol: Synthesis from 3-Hydroxyphenethyl Alcohol

Principle: The hydroxyl group of 3-hydroxyphenethyl alcohol is converted to a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an appropriate solvent.

Materials:

-

3-Hydroxyphenethyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data: While specific yields for this reaction are not documented in the available literature, similar chlorination reactions of primary alcohols typically proceed with high yields, often exceeding 80-90%.

Potential Industrial Applications

The reactivity of the chloroethyl group and the phenolic hydroxyl group allows for the use of this compound as a key intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical sectors.

Synthesis of Pharmaceutical Intermediates

a) Precursor to 3-Vinylphenol for the Synthesis of Sympathomimetic Amines:

This compound can serve as a precursor to 3-vinylphenol, a valuable intermediate in the synthesis of pharmaceuticals such as the sympathomimetic amine, Phenylephrine. The conversion involves a dehydrochlorination reaction.

Signaling Pathway for Phenylephrine Action:

Caption: Signaling pathway of Phenylephrine.

Experimental Workflow for the Synthesis of Phenylephrine via 3-Vinylphenol:

Caption: Synthesis of Phenylephrine from this compound.

b) Amine Alkylation for Novel CNS-Active Compounds:

The reactive chloroethyl group is susceptible to nucleophilic substitution by primary and secondary amines, a common strategy in the synthesis of a wide range of pharmacologically active compounds. This allows for the introduction of various amine-containing side chains, which can modulate the biological activity of the resulting molecule.

Experimental Protocol: General Amine Alkylation

Principle: A primary or secondary amine displaces the chloride ion from the chloroethyl group of this compound in a nucleophilic substitution reaction.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data: Yields for such alkylation reactions are typically moderate to high, ranging from 50% to 90%, depending on the amine's nucleophilicity and steric hindrance.

Synthesis of Agrochemicals

The phenolic hydroxyl group can be derivatized through reactions like the Williamson ether synthesis to produce ethers, a class of compounds with known herbicidal and fungicidal activities.

Experimental Protocol: Williamson Ether Synthesis

Principle: The phenoxide ion, generated by treating this compound with a base, acts as a nucleophile and attacks an alkyl halide to form an ether.

Materials:

-

This compound

-

A base (e.g., sodium hydroxide, potassium carbonate)

-

An alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable solvent (e.g., acetone (B3395972), ethanol)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq) in acetone and add potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude ether.

-

Purify by column chromatography or distillation.

Quantitative Data: The Williamson ether synthesis is generally a high-yielding reaction, with reported yields often exceeding 85%.

Logical Relationship of Synthetic Pathways:

Caption: Potential synthetic routes from this compound.

Conclusion

This compound is a promising chemical intermediate with significant potential for industrial applications in the pharmaceutical and agrochemical sectors. Its dual reactivity allows for a range of chemical transformations, leading to the synthesis of diverse and complex molecules. The synthetic pathways and experimental protocols outlined in this guide provide a foundation for further research and development into the industrial utilization of this versatile compound. While specific, large-scale industrial applications are not yet widely documented, the chemical principles and demonstrated reactivity strongly suggest its value in the creation of novel and commercially important products. Further investigation into process optimization and the exploration of new derivatives is warranted to fully unlock the industrial potential of this compound.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(2-Chloroethyl)phenol

Abstract

This application note details a sensitive and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(2-Chloroethyl)phenol. The method utilizes a C18 stationary phase with a methanol (B129727) and water mobile phase, offering a straightforward and efficient approach for the quantification of this compound in research and quality control settings. Detection is performed using a UV detector, leveraging the chromophoric nature of the phenolic ring. This document provides a complete protocol, from reagent preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with a chloroethyl group. As a substituted phenol, it serves as a potential intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate and precise quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for such purposes due to its high resolution, sensitivity, and reproducibility.[1][2] This note presents a developed HPLC method suitable for the routine analysis of this compound.

Method Development Strategy

The development of this HPLC method followed a logical progression to ensure robustness and reliability. The strategy is outlined in the diagram below.

Caption: Logical workflow for HPLC method development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for understanding its chromatographic behavior. These properties were foundational in the selection of the analytical column and mobile phase.

| Property | Value | Significance for HPLC Method | Source |

| Molecular Formula | C₈H₉ClO | For molecular weight determination. | --INVALID-LINK-- |

| Molecular Weight | 156.61 g/mol | Used for preparing standard solutions of known molarity. | --INVALID-LINK-- |

| XLogP3 | 2.5 | Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography. | --INVALID-LINK-- |

| UV Absorbance (λmax) | ~275 nm (estimated) | The optimal wavelength for detection to maximize sensitivity. This is an estimate based on the λmax of phenol. | --INVALID-LINK-- |

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound using HPLC-UV.

Instrumentation and Consumables

-

HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data Acquisition: Chromatography data station (CDS) software.

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

-

Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

Reagents and Standards

-

Methanol: HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Phosphoric Acid: ACS grade or higher.

-

This compound: Reference standard of known purity (>98%).

Chromatographic Conditions

| Parameter | Setting | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | The nonpolar stationary phase is ideal for retaining the moderately lipophilic analyte. |

| Mobile Phase | Methanol : Water (65:35 v/v) with 0.1% Phosphoric Acid | Provides good retention and peak shape. Phosphoric acid maintains a low pH to ensure the phenolic group is protonated, preventing peak tailing. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Ensures stable retention times by minimizing temperature fluctuations. |

| Detection Wavelength | 275 nm | Maximizes signal for the analyte based on the characteristic UV absorbance of the phenol chromophore. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |

| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 650 mL of HPLC-grade methanol with 350 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution using vacuum filtration or sonication before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range (1-100 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analysis Workflow

The following diagram illustrates the step-by-step workflow for sample analysis.

Caption: Step-by-step experimental workflow for analysis.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. The following table summarizes the key parameters and typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery. | Recovery between 98.0% and 102.0% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis; no interfering peaks at the retention time of the analyte in a blank. |

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column and a common methanol-water mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for a range of applications, from in-process monitoring of chemical reactions to final product quality control.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 3-(2-Chloroethyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethyl)phenol and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers a powerful technique for the separation, identification, and quantification of these compounds.

Due to the polar nature of the phenolic hydroxyl group, direct GC analysis of these compounds can be challenging, often resulting in poor peak shape and column bleed. Derivatization of the hydroxyl group to a less polar moiety, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester, is a standard practice to improve volatility and chromatographic performance. This document provides detailed application notes and protocols for the GC analysis of this compound derivatives.

Experimental Protocols

Two common derivatization techniques for the GC analysis of phenolic compounds are silylation and acetylation. The choice of method may depend on the specific derivative of interest, the sample matrix, and the available instrumentation.

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis.

Materials:

-

Sample containing this compound derivative

-

Pyridine (B92270) or Acetonitrile (anhydrous, GC grade)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard solution (e.g., 4,4'-dibromobiphenyl (B48405) in pyridine)

-

Vials with PTFE-lined caps

-

Heating block or oven

-

Nitrogen evaporator (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the sample into a clean, dry vial.

-

If the sample is in a solution, transfer an aliquot containing a similar amount of the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

If using an internal standard for quantitative analysis, add a known volume of the internal standard solution.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

-

Sample Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

-

Protocol 2: Acetylation for GC-MS or GC-FID Analysis

This protocol details the derivatization of this compound derivatives using acetic anhydride (B1165640). The resulting acetate esters are less susceptible to hydrolysis than TMS ethers, offering an alternative for certain applications.

Materials:

-

Sample containing this compound derivative

-

Pyridine (anhydrous, GC grade)

-

Acetic Anhydride

-

Dichloromethane (GC grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 1 mL of pyridine in a vial.

-

-

Derivatization:

-

Add 0.5 mL of acetic anhydride to the vial.

-

Cap the vial and heat at 60-70°C for 15-30 minutes.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add 5 mL of deionized water and shake.

-

Extract the acetylated derivative with 2 x 5 mL of dichloromethane.

-

Combine the organic layers and wash with 5 mL of saturated sodium bicarbonate solution to remove any remaining acetic acid and pyridine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Sample Analysis:

-

Carefully transfer the dried organic layer to a clean vial. The sample can be concentrated if necessary and is ready for GC analysis.

-

Data Presentation

Due to the limited availability of specific experimental data for this compound derivatives in the public domain, the following tables present representative quantitative data for structurally similar chlorophenols and alkylphenols. This data can serve as a reference for method development and validation.

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized Phenols

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Solvent Delay | 4 min |

Table 2: Representative Retention Times and Mass Spectral Data for Silylated Phenols

Note: The following data is for representative compounds and should be used as a guideline. Actual retention times and mass spectra should be confirmed with authentic standards.

| Compound | Derivatized Form | Expected Retention Time (min) on DB-5ms | Key Mass Fragments (m/z) |

| Phenol | Trimethylsilyl ether | ~8-10 | 166 (M+), 151, 93, 73 |

| 3-Chlorophenol | Trimethylsilyl ether | ~10-12 | 200 (M+), 185, 127, 73 |

| 3-Ethylphenol | Trimethylsilyl ether | ~11-13 | 194 (M+), 179, 121, 73 |

| This compound | Trimethylsilyl ether | ~13-15 (Estimated) | 228 (M+), 213, 155, 73 (Expected) |

Table 3: Representative Performance Data for the Analysis of Chlorophenols by GC-MS after Derivatization

Data adapted from methodologies for the analysis of various chlorophenols in water samples.[1]

| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) |

| 2-Chlorophenol | 0.02 | 0.07 | >0.995 |

| 2,4-Dichlorophenol | 0.01 | 0.03 | >0.995 |

| 4-Chloro-3-methylphenol | 0.03 | 0.1 | >0.995 |

| Pentachlorophenol | 0.05 | 0.17 | >0.995 |

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of this compound derivatives involves several key stages from sample receipt to final data analysis.

Synthesis of a this compound Derivative

The following diagram illustrates a representative synthesis of a derivative of this compound, specifically the formation of the corresponding acetate ester through acetylation.

Logical Relationship of Derivatization

Derivatization is a critical step to enhance the suitability of phenolic compounds for GC analysis by modifying their chemical properties.

References

Application Notes and Protocols: Derivatization of 3-(2-Chloroethyl)phenol for Enhanced Detection

Introduction

3-(2-Chloroethyl)phenol is a chemical intermediate of interest in various fields, including pharmaceutical and environmental analysis. Its detection at low concentrations can be challenging due to its moderate polarity and lack of a strong chromophore or fluorophore. Derivatization, the chemical modification of an analyte to enhance its physicochemical properties, is a crucial strategy to improve its detectability by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound to improve its volatility for GC-MS analysis and to introduce a fluorescent tag for sensitive HPLC-based detection. These methods are designed for researchers, scientists, and drug development professionals requiring robust and sensitive analytical procedures for this compound.

Analytical Strategies for Enhanced Detection

The primary strategies for enhancing the detection of this compound involve targeting its reactive phenolic hydroxyl group. Two effective approaches are:

-

Silylation for GC-MS Analysis: This technique replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation and improving peak shape and sensitivity.[1][2]

-

Fluorescent Labeling for HPLC Analysis: This pre-column derivatization method involves attaching a fluorescent tag to the phenolic hydroxyl group. This allows for highly sensitive and selective detection using a fluorescence detector (FLD), significantly lowering the limits of detection compared to conventional UV detection.[3][4]

Quantitative Data Summary

The following tables summarize the expected quantitative improvements in detection limits based on the derivatization of similar phenolic compounds. These values serve as a benchmark for the expected performance of the described protocols.

Table 1: Expected Performance for Silylation-GC-MS Analysis

| Parameter | Underivatized this compound | Silylated this compound (TMS derivative) |

| Expected Limit of Detection (LOD) | 10-50 ng/mL | 0.1-5 ng/mL |

| Expected Limit of Quantitation (LOQ) | 30-150 ng/mL | 0.3-15 ng/mL |

| Chromatographic Behavior | Poor peak shape, potential for tailing | Symmetrical peak shape, improved resolution |

Table 2: Expected Performance for Fluorescent Labeling-HPLC-FLD Analysis

| Parameter | Underivatized this compound (UV Detection) | Dansyl-derivatized this compound (Fluorescence Detection) |

| Expected Limit of Detection (LOD) | 50-200 ng/mL | 0.1-1 ng/mL[5] |

| Expected Limit of Quantitation (LOQ) | 150-600 ng/mL | 0.3-3 ng/mL |

| Selectivity | Moderate | High |

Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization and analysis procedures.

Caption: Silylation workflow for GC-MS analysis.

Caption: Fluorescent labeling workflow for HPLC analysis.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

-

This compound standard or dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-